molecular formula C11H7ClO B11907633 2-Chloro-1-naphthaldehyde CAS No. 25986-40-7

2-Chloro-1-naphthaldehyde

Cat. No.: B11907633
CAS No.: 25986-40-7
M. Wt: 190.62 g/mol
InChI Key: IVKPBNVMLKJSFG-UHFFFAOYSA-N
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Description

2-Chloro-1-naphthaldehyde is an organic compound with the molecular formula C₁₁H₇ClO. It is a derivative of naphthalene, where a chlorine atom is substituted at the second position and an aldehyde group at the first position. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloro-1-naphthaldehyde can be synthesized through several methods. One common method involves the chlorination of 1-naphthaldehyde using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or distillation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the recovery and recycling of reagents to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-1-naphthaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2-chloro-1-naphthoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to 2-chloro-1-naphthylmethanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: 2-Chloro-1-naphthoic acid.

    Reduction: 2-Chloro-1-naphthylmethanol.

    Substitution: Various substituted naphthaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-1-naphthaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer compounds.

    Industry: It is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-naphthaldehyde depends on its application. In biochemical assays, it may act as an inhibitor or substrate for specific enzymes, affecting their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to changes in protein function. The chlorine atom can also participate in interactions with biological molecules, influencing the compound’s overall activity.

Comparison with Similar Compounds

    1-Chloro-2-naphthaldehyde: Similar structure but with the positions of the chlorine and aldehyde groups reversed.

    2-Bromo-1-naphthaldehyde: Similar structure with a bromine atom instead of chlorine.

    2-Chloro-1-naphthoic acid: An oxidized form of 2-Chloro-1-naphthaldehyde.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the aldehyde group allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

25986-40-7

Molecular Formula

C11H7ClO

Molecular Weight

190.62 g/mol

IUPAC Name

2-chloronaphthalene-1-carbaldehyde

InChI

InChI=1S/C11H7ClO/c12-11-6-5-8-3-1-2-4-9(8)10(11)7-13/h1-7H

InChI Key

IVKPBNVMLKJSFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=O)Cl

Origin of Product

United States

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